7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
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Overview
Description
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazino-benzoxazepine core with a chlorobenzyl sulfanyl and trimethoxyphenyl substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multiple steps:
Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and orthoesters.
Introduction of the Chlorobenzyl Sulfanyl Group: This step is achieved through nucleophilic substitution reactions, where a chlorobenzyl halide reacts with a thiol group.
Attachment of the Trimethoxyphenyl Group: This step involves electrophilic aromatic substitution reactions, where the trimethoxyphenyl group is introduced using suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-{3-[(2-chlorobenzyl)sulfanyl]-6-(5-methyl-2-furyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone: Similar structure but with a different aromatic substituent.
3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine: Shares the chlorobenzyl sulfanyl group but has a simpler triazole core.
Uniqueness
7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is unique due to its combination of a triazino-benzoxazepine core with both chlorobenzyl sulfanyl and trimethoxyphenyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C28H25ClN4O5S |
---|---|
Molecular Weight |
565 g/mol |
IUPAC Name |
1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(2,4,6-trimethoxyphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone |
InChI |
InChI=1S/C28H25ClN4O5S/c1-16(34)33-21-12-8-6-10-19(21)25-26(30-28(32-31-25)39-15-17-9-5-7-11-20(17)29)38-27(33)24-22(36-3)13-18(35-2)14-23(24)37-4/h5-14,27H,15H2,1-4H3 |
InChI Key |
ZRLQPCBYIDSHJU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5OC)OC)OC |
Canonical SMILES |
CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=C(C=C(C=C5OC)OC)OC |
Origin of Product |
United States |
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